6-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-(piperidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one
Description
This compound belongs to the thiazolo[4,5-d]pyrimidin-7-one family, a heterocyclic scaffold known for its pharmacological versatility. Its structure features a central thiazolo-pyrimidine core modified with a 4-(4-fluorophenyl)piperazine moiety linked via a 2-oxoethyl group and a piperidin-1-yl substituent at position 2.
Properties
IUPAC Name |
6-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-2-piperidin-1-yl-[1,3]thiazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25FN6O2S/c23-16-4-6-17(7-5-16)26-10-12-27(13-11-26)18(30)14-29-15-24-20-19(21(29)31)32-22(25-20)28-8-2-1-3-9-28/h4-7,15H,1-3,8-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLQFBCSGNPJWSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC3=C(S2)C(=O)N(C=N3)CC(=O)N4CCN(CC4)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25FN6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-(piperidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one typically involves multi-step organic synthesis. The key steps include:
Formation of the thiazolopyrimidinone core: This can be achieved by cyclization reactions involving appropriate thioamide and amidine precursors.
Introduction of the piperazine and piperidine rings: These can be introduced through nucleophilic substitution reactions.
Attachment of the fluorophenyl group: This step often involves the use of fluorinated benzene derivatives and coupling reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
6-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-(piperidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing ketones to alcohols.
Substitution: The piperazine and piperidine rings can undergo nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
Antidepressant Activity
Research indicates that compounds containing piperazine derivatives exhibit significant antidepressant properties. The structure of this compound suggests potential interaction with serotonin receptors, making it a candidate for further investigation as an antidepressant agent .
Antimicrobial Activity
The compound has shown promising results in vitro against various bacterial strains. Studies have indicated that derivatives of piperazine can enhance antimicrobial activity, suggesting that this compound may possess similar properties .
Inhibition of Monoamine Oxidase
Recent studies have focused on the inhibition of monoamine oxidase (MAO), an enzyme involved in the breakdown of neurotransmitters such as serotonin and dopamine. Compounds with similar structures have demonstrated potent MAO-B inhibition, which is beneficial for treating mood disorders and neurodegenerative diseases .
Case Study 1: Synthesis and Evaluation
A study published in 2020 synthesized several derivatives based on the piperazine scaffold and evaluated their MAO inhibitory activities. The results highlighted that specific substitutions significantly enhanced inhibitory potency, indicating that modifications to the thiazolo-pyrimidine core could yield more effective compounds .
Case Study 2: Antimicrobial Testing
In another investigation, derivatives similar to the target compound were tested against mycobacterial strains. The results showed varying degrees of activity, with some derivatives exhibiting IC50 values in the low micromolar range, suggesting potential for development as antimicrobial agents .
Data Table: Biological Activities of Related Compounds
Mechanism of Action
The mechanism of action of 6-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-(piperidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
Key Structural Attributes :
- Core : The thiazolo[4,5-d]pyrimidin-7-one system provides a planar aromatic structure conducive to π-π stacking and hydrogen bonding.
- Piperidine Group: The 2-(piperidin-1-yl) substituent may enhance metabolic stability and blood-brain barrier penetration . Oxoethyl Spacer: The 2-oxoethyl group between the piperazine and thiazolo-pyrimidine core likely improves solubility and conformational flexibility .
Synthesis: The compound is synthesized via alkylation of Boc-protected piperazine intermediates, followed by deprotection and condensation with thiazolo-pyrimidine precursors. Purification involves silica gel chromatography using ethyl acetate:methanol (10:1), with structural confirmation via $ ^1H $-NMR and LC-MS .
Comparison with Structural Analogs
Structural Variations and Substituent Effects
Table 1: Key Structural Features of Selected Thiazolo[4,5-d]pyrimidin-7-one Derivatives
Key Observations :
Thioxo vs. Oxo Groups : Thioxo derivatives (e.g., Compounds I–III in ) exhibit higher lipophilicity (logP ~3.5–4.2) compared to oxo-containing analogs (logP ~2.8–3.1), impacting membrane permeability .
Aromatic Substituents : Fluorophenyl (target compound) and p-tolyl (Compound I) groups enhance antifungal activity, while methoxyphenyl (Compound II) may reduce metabolic clearance .
Linker Flexibility : Propyl-piperazine linkers () improve solubility but reduce CNS penetration compared to the target compound’s oxoethyl spacer .
Pharmacological Profiles
Biological Activity
The compound 6-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-(piperidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one is a complex organic molecule with potential therapeutic applications. This article focuses on its biological activity, including its mechanisms of action, efficacy in various biological assays, and structure-activity relationships.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Weight | 467.5 g/mol |
| LogP | 2.8211 |
| Polar Surface Area | 54.429 Ų |
| Hydrogen Bond Acceptors | 6 |
| InChI Key | LDBRWVAIEFPQJV-UHFFFAOYSA-N |
The presence of the 4-fluorophenyl and piperazine moieties suggests potential interactions with biological targets, particularly in the central nervous system (CNS) and for anti-inflammatory activities.
Antidepressant and Anxiolytic Effects
Recent studies indicate that compounds similar to This compound exhibit significant monoamine oxidase (MAO) inhibitory activity. For instance, derivatives containing the piperazine moiety have shown promising results in inhibiting MAO-A and MAO-B enzymes, which are crucial for the metabolism of neurotransmitters like serotonin and dopamine. This inhibition can lead to increased levels of these neurotransmitters in the brain, potentially alleviating symptoms of depression and anxiety .
Anti-inflammatory Activity
In vitro evaluations have demonstrated that compounds related to this structure possess anti-inflammatory properties . For example, a related compound exhibited a 70.96% reduction in inflammation at specific dosages . The mechanism is thought to involve the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .
Antimycobacterial Activity
The compound has also been tested for its activity against mycobacterial strains. Preliminary results suggest that it may exhibit moderate efficacy against Mycobacterium tuberculosis, indicating potential as a therapeutic agent in treating tuberculosis .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure. For instance:
- Fluorination at the para position of the phenyl ring enhances lipophilicity and may improve CNS penetration.
- The presence of the piperidine ring contributes to binding affinity for various receptors, enhancing both antidepressant and analgesic effects.
Study 1: MAO Inhibition
A study conducted on a series of piperazine derivatives revealed that modifications to the fluorophenyl group significantly affected MAO-B inhibition potency. The most potent inhibitor had an IC50 value of 0.013 µM , demonstrating that structural variations can lead to substantial differences in biological activity .
Study 2: Anti-inflammatory Evaluation
In another evaluation, compounds structurally similar to our target were assessed for their anti-inflammatory effects using carrageenan-induced paw edema models in rats. Results indicated that certain derivatives significantly reduced edema compared to controls, supporting their potential use as anti-inflammatory agents .
Study 3: Antimycobacterial Screening
A recent investigation into novel compounds with thiazolo-pyrimidine scaffolds found that several exhibited promising antimycobacterial activity against M. tuberculosis strains with minimal cytotoxicity towards human cell lines . This highlights the therapeutic potential of such compounds in treating infectious diseases.
Q & A
Q. How should conflicting cytotoxicity data across labs be reconciled?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
